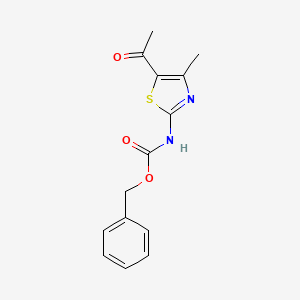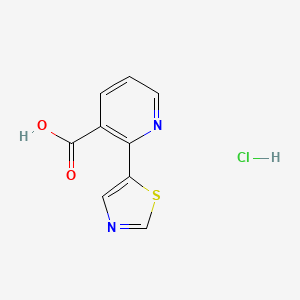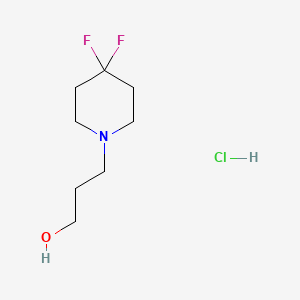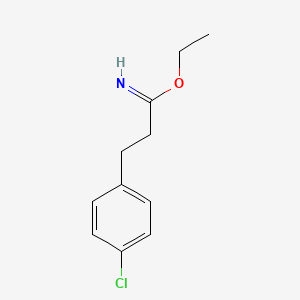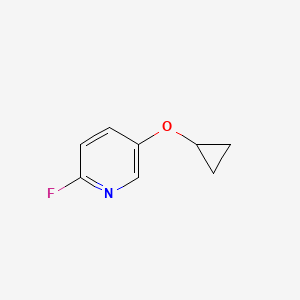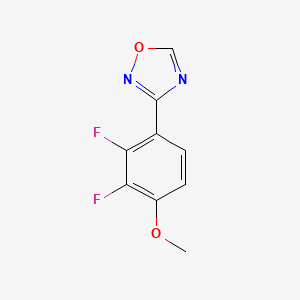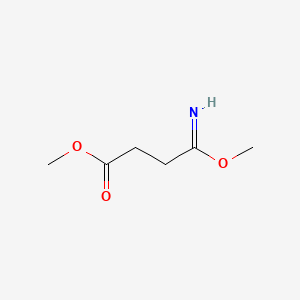![molecular formula C18H27BrN2O2 B12441207 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine CAS No. 887587-10-2](/img/structure/B12441207.png)
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C17H25BrN2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine typically involves multiple steps:
Formation of the Boc-protected piperidine: The starting material, piperidine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-protected piperidine.
Bromination of benzylamine: Benzylamine is brominated using a brominating agent such as N-bromosuccinimide (NBS) to form 2-bromo-benzylamine.
Coupling reaction: The Boc-protected piperidine is then coupled with 2-bromo-benzylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Typical conditions involve heating the reaction mixture in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent such as dichloromethane (DCM) are commonly used.
Coupling reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Deprotection reactions: The major product is the free amine derivative of the compound.
Coupling reactions: The major products are biaryl or diaryl compounds formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Chemical biology: It is used in the development of chemical probes for studying biological processes and pathways.
Material science:
Wirkmechanismus
The mechanism of action of 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes. The molecular targets and pathways involved would vary based on the final compound synthesized from this intermediate.
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine can be compared with other similar compounds such as:
1-Boc-3-[(2-chloro-benzylamino)-methyl]-piperidine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-Boc-3-[(2-fluoro-benzylamino)-methyl]-piperidine: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
1-Boc-3-[(2-methyl-benzylamino)-methyl]-piperidine: The presence of a methyl group instead of a halogen can alter the compound’s steric and electronic properties.
The uniqueness of this compound lies in its bromine atom, which provides specific reactivity for substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
887587-10-2 |
|---|---|
Molekularformel |
C18H27BrN2O2 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
tert-butyl 3-[[(2-bromophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-6-7-14(13-21)11-20-12-15-8-4-5-9-16(15)19/h4-5,8-9,14,20H,6-7,10-13H2,1-3H3 |
InChI-Schlüssel |
GFWQQYWGRLOOQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


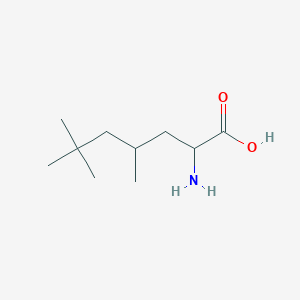
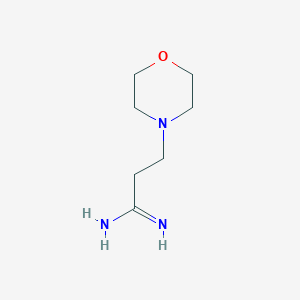
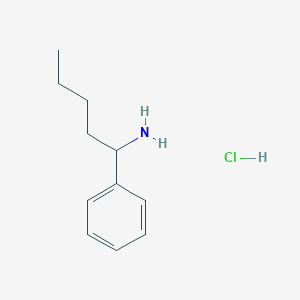
![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)
